molecular formula C8H14O2 B2354419 3-[(2-Methyloxiran-2-yl)methyl]oxolane CAS No. 2013825-14-2

3-[(2-Methyloxiran-2-yl)methyl]oxolane

Cat. No.: B2354419
CAS No.: 2013825-14-2
M. Wt: 142.198
InChI Key: HQJAWAKOHVGWJM-UHFFFAOYSA-N
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Description

3-[(2-Methyloxiran-2-yl)methyl]oxolane is an organic compound with the molecular formula C7H12O2 It is a derivative of oxirane and oxolane, featuring a methyloxirane group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyloxiran-2-yl)methyl]oxolane typically involves the reaction of oxirane derivatives with oxolane precursors under controlled conditions. One common method involves the use of (3-methyloxiran-2-yl)methanol as a starting material . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyloxiran-2-yl)methyl]oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane and oxolane derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxiranes and oxolanes, as well as alcohols and other functionalized derivatives. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

3-[(2-Methyloxiran-2-yl)methyl]oxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methyloxiran-2-yl)methyl]oxolane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in applications such as enzyme inhibition and the modification of biomolecules. The pathways involved include nucleophilic attack on the oxirane ring, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methyloxiran-2-yl)methyl]oxolane is unique due to its combination of oxirane and oxolane rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.

Properties

IUPAC Name

3-[(2-methyloxiran-2-yl)methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(6-10-8)4-7-2-3-9-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJAWAKOHVGWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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